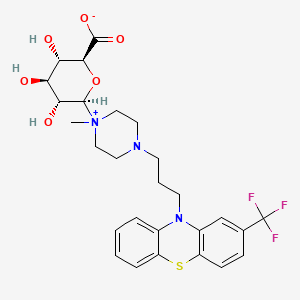

三氟哌拉嗪 N-葡萄糖醛酸苷

描述

Trifluoperazine N-Glucuronide is a urinary and blood metabolite of trifluoperazine, a typical antipsychotic used for treating schizophrenia . It is also indicated for use in patients with agitation, severe anxiety, or behavioral problems .

Synthesis Analysis

Trifluoperazine N-Glucuronide is formed from trifluoperazine by the UDP-glucuronosyltransferase (UGT) isoform UGT1A4 . It catalyzes the formation of imipramine and trifluoperazine N-glucuronide . The enzyme kinetic parameters of this process have been characterized in studies .Molecular Structure Analysis

The molecular formula of Trifluoperazine N-Glucuronide is C27H32F3N3O6S . Its molecular weight is 583.62 g/mol . The InChI key is AFYPHWNGUDUHIW-ARXROMJUSA-N .Chemical Reactions Analysis

Trifluoperazine N-Glucuronide is involved in the conversion of imipramine and trifluoperazine to their respective N-glucuronides . It interacts with the human UGT1A1 and UGT1A6, affecting their enzymatic activities .Physical And Chemical Properties Analysis

Trifluoperazine N-Glucuronide has a molecular weight of 583.6 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 12 . Its rotatable bond count is 5 . The exact mass is 583.19639141 g/mol .科学研究应用

Antipsychotic Agent Metabolite

Trifluoperazine N-Glucuronide is a metabolite of the antipsychotic agent trifluoperazine . It is formed from trifluoperazine by the UDP-glucuronosyltransferase (UGT) isoform UGT1A4 . This makes it a significant compound in the study of the metabolism and effects of antipsychotic drugs.

Ion Channel Modulation

This compound is categorized under Ion Channel Modulation . This suggests that it could be used in research related to the function and modulation of ion channels, which are crucial for various physiological processes.

Neuroscience Research

Trifluoperazine N-Glucuronide is relevant in the field of neuroscience, particularly in research related to schizophrenia and psychosis . This is likely due to its parent compound, trifluoperazine, being an antipsychotic agent.

Toxicology & Xenobiotic Metabolism

This compound is also relevant in the field of toxicology and xenobiotic metabolism . It can be used in studies investigating the body’s ability to metabolize foreign substances, including drugs like trifluoperazine.

Drug Metabolites

Trifluoperazine N-Glucuronide is a drug metabolite . It can be used in research to understand how the body metabolizes trifluoperazine, which can help in the development of new drugs and in understanding drug-drug interactions.

Mass Spectrometry-Based Testing Applications

This compound is suitable for use as a hydrolysis control in mass spectrometry-based testing applications of trifluoperazine in clinical toxicology, forensic analysis, therapeutic drug monitoring, and urine drug testing .

UDP-Glucuronosyltransferase (UGT) Activities

Trifluoperazine N-Glucuronide is used in the measurement of the effect of new chemical entities on human UDP-glucuronosyltransferase (UGT) marker activities . This is important in drug development to guide clinical drug interaction study design or support claims that no in vivo interaction will occur.

Cell Biology and Cell Signaling

This compound is used in research areas of cell biology and cell signaling . It can be used to study how cells communicate with each other, which is crucial for understanding many biological processes.

作用机制

Target of Action

Trifluoperazine N-Glucuronide, as one of the human UGT1A isoforms, is expressed in the liver . The primary targets of Trifluoperazine N-Glucuronide are the Dopamine D2 receptor , Neuron-specific vesicular protein calcyon , and Alpha-1A adrenergic receptor . These targets play a crucial role in various neurological and physiological processes.

Mode of Action

Trifluoperazine N-Glucuronide catalyzes the formation of imipramine and trifluoperazine N-glucuronide . It blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain, depresses the release of hypothalamic and hypophyseal hormones, and is believed to depress the reticular activating system . This affects basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Biochemical Pathways

The biochemical pathways affected by Trifluoperazine N-Glucuronide involve the dopaminergic system and the hypothalamic-pituitary axis . By blocking dopaminergic receptors and depressing the release of hypothalamic and hypophyseal hormones, Trifluoperazine N-Glucuronide can influence a variety of downstream effects, including alterations in mood, perception, and motor function.

Pharmacokinetics

The pharmacokinetics of Trifluoperazine N-Glucuronide involve its metabolism in the gut after administration and hepatically to active metabolites . The time to peak serum concentration is between 1.5 to 6 hours . The elimination half-life is between 3 to 12 hours . These properties impact the bioavailability of Trifluoperazine N-Glucuronide and its overall therapeutic effect.

Result of Action

The molecular and cellular effects of Trifluoperazine N-Glucuronide’s action include the modulation of dopaminergic neurotransmission and the alteration of hormone release from the hypothalamus and pituitary gland . These changes can result in a variety of physiological effects, including alterations in mood, perception, and motor function.

Action Environment

The action of Trifluoperazine N-Glucuronide can be influenced by various environmental factors. For instance, the pH and ionic strength of the environment can affect the latency and organic solvent of the compound . Additionally, the expression levels of Trifluoperazine N-Glucuronide can be influenced by the cellular environment in the liver . These factors can influence the compound’s action, efficacy, and stability.

安全和危害

Trifluoperazine, the parent compound of Trifluoperazine N-Glucuronide, is harmful if swallowed and may cause drowsiness or dizziness . Personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator should be used when handling Trifluoperazine N-Glucuronide .

属性

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-methyl-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32F3N3O6S/c1-33(25-23(36)21(34)22(35)24(39-25)26(37)38)13-11-31(12-14-33)9-4-10-32-17-5-2-3-6-19(17)40-20-8-7-16(15-18(20)32)27(28,29)30/h2-3,5-8,15,21-25,34-36H,4,9-14H2,1H3/t21-,22-,23+,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYPHWNGUDUHIW-ARXROMJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)C5C(C(C(C(O5)C(=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32F3N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858504 | |

| Record name | 1-beta-D-Glucopyranosyluronosyl-1-methyl-4-{3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trifluoperazine N-Glucuronide | |

CAS RN |

165602-90-4 | |

| Record name | 1-beta-D-Glucopyranosyluronosyl-1-methyl-4-{3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Which enzyme primarily catalyzes the formation of Trifluoperazine N-Glucuronide?

A1: Trifluoperazine N-Glucuronide is primarily formed through glucuronidation catalyzed by the UDP-glucuronosyltransferase (UGT) enzyme, specifically the UGT1A4 isoform. [, ] This enzyme facilitates the transfer of glucuronic acid from UDP-glucuronic acid to Trifluoperazine, increasing its water solubility and facilitating excretion.

Q2: How do other UGT1A isoforms influence the activity of UGT1A4 towards Trifluoperazine?

A2: Interestingly, the co-expression of other UGT1A isoforms alongside UGT1A4 can affect the enzyme's activity towards Trifluoperazine. Research has shown that while the co-expression of UGT1A1 has no significant impact on Trifluoperazine N-Glucuronide formation, the presence of UGT1A6 increases both the Km and Vmax of the reaction. [] This suggests a complex interplay between UGT1A isoforms, potentially through heterodimerization, which can modulate their enzymatic activities and substrate specificity.

Q3: Can Trifluoperazine N-Glucuronide formation be used to study UGT1A4 inhibition?

A3: Yes, Trifluoperazine N-Glucuronide formation serves as a valuable tool for investigating potential UGT1A4 inhibitors. By measuring the rate of Trifluoperazine N-Glucuronide formation in the presence and absence of test compounds, researchers can assess the inhibitory potential of these compounds on UGT1A4 activity. [] This information is critical in drug development to predict and manage potential drug-drug interactions.

Q4: What implications does the inhibition of UGT1A4 have on drug metabolism?

A4: Inhibition of UGT1A4 can have significant consequences for the metabolism and clearance of drugs primarily metabolized by this enzyme. Cabozantinib, a tyrosine kinase inhibitor, has been shown to inhibit UGT1A4, potentially leading to increased systemic exposure of co-administered drugs that are substrates of this enzyme. [] This highlights the importance of understanding UGT enzyme interactions in a clinical setting to ensure safe and effective drug therapy.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-3-[[6-(methylamino)-4-pyrimidinyl]oxy]-N-[3-(4-methyl-1-piperazinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B611391.png)

![(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Yl {(2s,3r)-4-[({2-[(1-Cyclopentylpiperidin-4-Yl)amino]-1,3-Benzothiazol-6-Yl}sulfonyl)(2-Methylpropyl)amino]-3-Hydroxy-1-Phenylbutan-2-Yl}carbamate](/img/structure/B611404.png)

![[4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid](/img/structure/B611406.png)

![4-(2-chloro-4-fluorophenyl)-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B611407.png)

![2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-N-[(2,4-dimethylphenyl)-phenylmethyl]acetamide](/img/structure/B611410.png)